Arterolane

Descripción

OZ277 is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

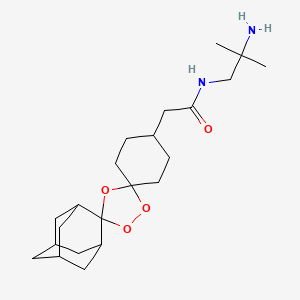

Structure

2D Structure

3D Structure

Propiedades

InChI |

InChI=1S/C22H36N2O4/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15/h14-18H,3-13,23H2,1-2H3,(H,24,25) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYZBLXGCYNIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50985095 | |

| Record name | Arterolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664338-39-0 | |

| Record name | Arterolane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664338390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arterolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTEROLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1TN351VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and properties of Arterolane's ozonide group

An In-depth Technical Guide to the Chemical Structure and Properties of Arterolane's Ozonide Group

Introduction

This compound (OZ277) is a potent, synthetic antimalarial agent developed as a response to the growing resistance to traditional therapies.[1][2] Its discovery marked a significant advancement in peroxide-based chemotherapy, offering a fully synthetic alternative to artemisinin derivatives.[2] The core of this compound's potent parasiticidal activity lies in its unique ozonide group, a 1,2,4-trioxolane ring. This guide provides a detailed examination of the chemical structure, physicochemical properties, and pharmacological activities of this critical functional group for researchers, scientists, and drug development professionals.

Chemical Structure of this compound

This compound is a complex dispiro compound featuring an adamantane substituent, a structural feature uncommon in pharmaceuticals.[1][3] The systematic IUPAC name is N-(2-amino-2-methylpropyl)-2-(cis-dispiro[adamantane-2,3'-[1][4][5]trioxolane-5',1''-cyclohexan]-4''-yl)acetamide.[1]

The key structural components are:

-

1,2,4-Trioxolane Ring: This five-membered ozonide heterocycle contains the essential endoperoxide bridge (-O-O-). This bond is the pharmacophore, directly responsible for the drug's antimalarial activity.[2][4]

-

Spiroadamantane Ring System: This bulky, rigid group provides steric shielding to the peroxide bond, contributing to the molecule's stability. The adamantane moiety is considered essential for activity.[4][6]

-

Substituted Cyclohexane Ring: This portion of the molecule provides a scaffold for substituents that modulate the drug's pharmacokinetic and pharmacodynamic properties.[4][5]

The molecular structure is formally described as an oxaspiro compound: dispiro[cyclohexane-1,3'-[1][4][5]trioxolane-5',2''-tricyclo[3.3.1.1(3,7)]decane], with a 2-[(2-amino-2-methylpropyl)amino]-2-oxoethyl group substitution.[7]

Physicochemical and Pharmacokinetic Properties

The physical and pharmacokinetic properties of this compound are crucial for its delivery and efficacy. Weak base functional groups have been shown to be essential for high in vivo antimalarial efficacy, likely by conferring superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₃₆N₂O₄ | [7] |

| Molar Mass | 392.5 g/mol | [7] |

| CAS Number | 664338-39-0 | [1] |

| In Vivo Half-Life (t½) | ~2-4 hours | [8] |

| Plasma Protein Binding | ~93% | [8] |

Pharmacological Properties and Mechanism of Action

The antimalarial action of this compound is dependent on the reductive activation of its endoperoxide bond within the parasite-infected red blood cell.

Mechanism of Action: The prevailing hypothesis is that the ozonide group is activated by ferrous iron (Fe(II)), primarily in the form of heme, which is released during the parasite's digestion of host hemoglobin in its digestive vacuole.[9][10] This irreversible redox reaction cleaves the peroxide bond, generating highly reactive carbon-centered radicals.[9] These radical species are non-specific and highly cytotoxic, alkylating a plethora of parasite biomolecules, including heme and essential proteins, ultimately leading to parasite death.[9][10][11] Studies have shown this process rapidly disrupts the parasite's hemoglobin catabolism pathway.

Figure 1. Proposed mechanism of action for this compound's ozonide group.

Experimental Protocols

Synthesis via Griesbaum Coozonolysis

The characteristic tetrasubstituted 1,2,4-trioxolane core of this compound is synthesized using the Griesbaum coozonolysis reaction.[6][12][13] This method provides a selective and efficient route to complex ozonides that avoids the statistical mixtures often produced by traditional alkene ozonolysis.[13][14]

Methodology Outline:

-

Reactant Preparation: The reaction involves two key carbonyl-containing precursors: an O-methyl oxime (e.g., O-methyl-2-adamantanone oxime) and a ketone (e.g., methyl 4-oxocyclohexyl acetate).[6]

-

Ozonolysis: A stream of ozone (O₃) is passed through a cooled solution containing the O-methyl oxime and the ketone. The oxime reacts first with ozone to form a carbonyl oxide intermediate.[15][16]

-

Cycloaddition: The generated carbonyl oxide then undergoes a [3+2] dipolar cycloaddition with the ketone co-reactant.[14][15] This step is highly diastereoselective, favoring the formation of the desired cis-isomer.[12]

-

Isolation: The resulting ozonide ester is isolated, often via crystallization.[6]

-

Functionalization: Subsequent chemical steps, such as ester hydrolysis followed by amide coupling, are performed to install the side chain, yielding the final this compound molecule.[4][6]

Figure 2. Simplified workflow for the synthesis of this compound.

In Vitro Antimalarial Activity Assay

The potency of this compound is quantified using in vitro growth inhibition assays against asexual blood stages of Plasmodium falciparum. A common method is the [³H]-hypoxanthine incorporation assay.[17]

Methodology Outline:

-

Parasite Culture: A synchronous culture of P. falciparum (e.g., drug-sensitive 3D7 or drug-resistant K1 strains) is maintained in human red blood cells at 3-5% hematocrit in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.[17][18]

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations for testing.

-

Assay Setup: In a 96-well microtiter plate, the parasitized red blood cell suspension (initial parasitemia ~0.5%) is mixed with the various drug dilutions.[18][19] Control wells contain no drug.

-

Incubation: The plate is incubated for a set period, typically 42-48 hours, to allow for parasite growth and replication.[20]

-

Radiolabeling: [³H]-hypoxanthine, a nucleic acid precursor for the parasite, is added to each well and the plate is incubated for an additional 18-24 hours.[17][20]

-

Harvesting and Measurement: The cells are harvested onto filter mats, and the amount of incorporated [³H]-hypoxanthine is measured using a scintillation counter.

-

Data Analysis: The counts are used to determine the extent of parasite growth inhibition at each drug concentration. The 50% inhibitory concentration (IC₅₀) is calculated by fitting the data to a dose-response curve.

Radical-Trapping Experiment

To validate the radical-based mechanism of action, combination experiments are performed with radical scavengers, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).[9]

Methodology Outline:

-

Assay Setup: An in vitro antimalarial activity assay is set up as described above.

-

Combination Dosing: A matrix of concentrations is prepared, testing this compound alone, TEMPO alone, and various combinations of both compounds.

-

Data Collection: The IC₅₀ values are determined for each compound alone and in combination.

-

Analysis: The interaction is analyzed using isobolograms or by calculating the sum of the Fractional Inhibitory Concentrations (ΣFIC). A ΣFIC value significantly greater than 1 indicates antagonism.

-

Interpretation: Antagonism between this compound and TEMPO supports the hypothesis that this compound's activity is mediated by carbon-centered radicals, as TEMPO competes with parasite targets for these radicals, thereby reducing the drug's efficacy.[9]

Figure 3. Logical diagram of the TEMPO radical-trapping experiment.

Conclusion

The ozonide group of this compound is a masterfully designed pharmacophore that combines inherent instability with strategic steric shielding to achieve potent and selective antimalarial activity. Its mechanism, centered on the iron-mediated generation of cytotoxic radicals within the parasite, represents a powerful strategy in infectious disease chemotherapy. A thorough understanding of its structure, properties, and the experimental methods used for its characterization is essential for the ongoing development of next-generation peroxide antimalarials and for managing the global challenge of drug-resistant malaria.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C22H36N2O4 | CID 10475633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Probing the Antimalarial Mechanism of Artemisinin and OZ277 (this compound) with Nonperoxidic Isosteres and Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of the Iron Protoporphyrins Heme and Hematin in the Antimalarial Activity of Endoperoxide Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. malariaworld.org [malariaworld.org]

- 12. researchgate.net [researchgate.net]

- 13. Griesbaum Coozonolysis [organic-chemistry.org]

- 14. Griesbaum coozonolysis - Wikipedia [en.wikipedia.org]

- 15. escholarship.org [escholarship.org]

- 16. researchgate.net [researchgate.net]

- 17. mmv.org [mmv.org]

- 18. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 19. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

Arterolane's Role in Generating Parasiticidal Free Radicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of arterolane (OZ277), a synthetic trioxolane antimalarial agent. The focus is on its pivotal role in the generation of parasiticidal free radicals, the experimental evidence supporting this mechanism, and the quantitative assessment of its activity.

Introduction

This compound (OZ277) is a fully synthetic, non-artemisinin peroxide antimalarial compound developed as a potent, rapid-acting schizontocidal agent.[1] Unlike the semisynthetic artemisinins, this compound's simpler structure allows for more cost-effective manufacturing.[2] It is a critical component of artemisinin-based combination therapies (ACTs), typically paired with a long-acting partner drug like piperaquine to enhance efficacy and mitigate the development of resistance.[1][3] A fundamental aspect of its efficacy lies in its ability to generate cytotoxic free radicals within the Plasmodium falciparum parasite, a mechanism it shares with artemisinin derivatives but with distinct chemical subtleties. This guide delineates the molecular cascade from drug activation to parasite death.

Mechanism of Action: A Heme-Activated Cascade

The parasiticidal activity of this compound is not inherent to the molecule itself but requires activation within the parasite's food vacuole. This specificity is a key feature of its therapeutic profile, minimizing off-target effects. The activation and subsequent radical generation follow a well-defined pathway.

2.1 Reductive Activation by Ferrous Heme The primary trigger for this compound's activity is ferrous iron (Fe²⁺), which is abundantly available in the form of heme released during the parasite's digestion of host cell hemoglobin.[3][4] This process is central to the parasite's life cycle, providing it with essential amino acids.[5]

A working hypothesis suggests that the pharmacophoric peroxide bond of this compound undergoes reductive activation by this pool of heme Fe²⁺.[3] This irreversible redox reaction cleaves the peroxide bridge, initiating a chemical rearrangement that culminates in the formation of highly reactive radical species.[3][6]

2.2 Generation of Carbon-Centered Radicals The cleavage of the peroxide bond leads to the formation of oxygen-centered radicals, which rapidly rearrange to produce more stable, yet highly cytotoxic, carbon-centered radicals.[3][7] The formation of these carbon-centered radicals is considered the critical event for the antimalarial activity of this compound and other peroxide antimalarials.[3] These radicals are potent alkylating agents, indiscriminately targeting vital parasite biomolecules.

2.3 Downstream Parasiticidal Effects Once generated, the carbon-centered radicals propagate a cascade of cytotoxic events:

-

Alkylation of Heme: The radicals can covalently bond to heme, forming a drug-heme adduct.[3][6] This process not only detoxifies the drug for the parasite but also sequesters heme, a potentially toxic byproduct of hemoglobin digestion. The formation of these adducts is a significant contributor to the drug's parasiticidal effect.[6]

-

Alkylation of Parasite Proteins: The radicals non-specifically alkylate a wide array of parasite proteins, leading to loss of function, disruption of metabolic pathways, and ultimately, parasite death.[3]

-

Lipid Perturbation: The radicals can induce lipid peroxidation, damaging the membranes of the parasite's digestive vacuole and other organelles, leading to loss of integrity and cellular homeostasis.[3]

The culmination of this widespread, radical-induced damage is the rapid killing of the parasite.

Experimental Evidence and Protocols

The proposed mechanism of action is supported by robust experimental data. Key experiments involve demonstrating the necessity of radical formation for parasiticidal activity.

3.1 Radical Trapping Antagonism A crucial piece of evidence comes from experiments using nitroxide radical spin traps, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).[3] These molecules are highly efficient at scavenging carbon-centered radicals. In in vitro cultures of P. falciparum, the addition of TEMPO antagonizes the antimalarial activity of this compound.[3] This observation strongly supports the hypothesis that carbon-centered radicals are essential for the drug's efficacy. If this compound acted through a non-radical mechanism, its activity would be unaffected by the presence of a radical scavenger.

3.2 Experimental Protocol: In Vitro Radical Scavenging Assay

This protocol describes a method to assess the antagonism of this compound's antimalarial activity by a radical scavenger like TEMPO.

-

Objective: To determine if scavenging carbon-centered radicals reduces the parasiticidal activity of this compound, thereby confirming a radical-based mechanism of action.

-

Materials:

-

Synchronized, ring-stage P. falciparum culture (e.g., NF54 strain).

-

Complete malaria culture medium.

-

This compound (OZ277) stock solution.

-

TEMPO stock solution.

-

96-well microplates.

-

SYBR Green I nucleic acid stain.

-

Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).

-

-

Methodology:

-

Plate Preparation: Prepare serial dilutions of this compound in complete medium in a 96-well plate. For the antagonism arm, prepare identical serial dilutions of this compound in a medium that also contains a fixed, sub-lethal concentration of TEMPO.

-

Parasite Seeding: Add synchronized P. falciparum culture (at ~0.5% parasitemia and 2% hematocrit) to all wells. Include control wells with parasites only (no drug) and uninfected red blood cells (background).

-

Incubation: Incubate the plates for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: After incubation, freeze the plates to lyse the red blood cells. Thaw and add SYBR Green I lysis buffer to each well. Incubate in the dark for 1 hour.

-

Data Acquisition: Read the fluorescence of each well using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Analysis: Subtract the background fluorescence of uninfected red blood cells. Plot the fluorescence signal against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the 50% inhibitory concentration (IC₅₀) for both the "this compound alone" and "this compound + TEMPO" conditions. An increase in the IC₅₀ value in the presence of TEMPO indicates antagonism.

-

-

Expected Outcome: The IC₅₀ of this compound will be significantly higher in the presence of TEMPO, demonstrating that scavenging the radicals protects the parasite from the drug.

Quantitative Data: In Vitro Efficacy

The potency of this compound has been quantified against various strains of P. falciparum. The IC₅₀ values demonstrate its potent sub-nanomolar to low-nanomolar activity.

| Compound | P. falciparum Strain | IC₅₀ (ng/mL) | IC₅₀ (nM) |

| This compound (OZ277) | NF54 | 0.54 ± 0.29 | ~1.06 |

| This compound (OZ277) | K1 (Chloroquine-resistant) | (Not specified, but within 2.3-fold of NF54) | - |

| Artemisinin | NF54 | 2.7 ± 1.2 | ~9.6 |

| Deoxyartemisinin (non-peroxide analog) | NF54 | 27,000 ± 3,200 | >50,000 |

| CarbaOZ277 (non-peroxide analog) | NF54 | 5,200 ± 380 | >10,000 |

Data sourced from Antimicrobial Agents and Chemotherapy (2010).[3] Note: nM concentrations are estimated based on molecular weights.

The data clearly show that this compound is highly potent and that its peroxide bond is essential for its activity, as the non-peroxidic analog (carbaOZ277) is approximately 10,000-fold less active.[3]

Conclusion

This compound's mechanism of action is a targeted, multi-step process initiated by the unique biochemical environment of the malaria parasite. Its peroxide bond is reductively cleaved by heme-iron, a byproduct of hemoglobin digestion, leading to the generation of cytotoxic carbon-centered radicals. These radicals inflict widespread, irreparable damage by alkylating heme and essential proteins, ultimately causing rapid parasite death. Experimental evidence, particularly from radical scavenging assays, strongly substantiates this free radical-mediated mechanism. This understanding is crucial for the rational development of new antimalarial therapies and for managing the emergence of drug resistance.

References

- 1. Fixed Dose Combination of this compound and Piperaquine: A Newer Prospect in Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase 3, Double-Blind, Randomized Study of this compound Maleate–Piperaquine Phosphate vs Artemether–Lumefantrine for Falciparum Malaria in Adolescent and Adult Patients in Asia and Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the Antimalarial Mechanism of Artemisinin and OZ277 (this compound) with Nonperoxidic Isosteres and Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Oxidative Stress and Pathogenesis in Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relationship between Antimalarial Activity and Heme Alkylation for Spiro- and Dispiro-1,2,4-Trioxolane Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Genesis of a Synthetic Endoperoxide: A Technical Overview of the Initial Development of Arterolane (OZ277)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of resistance to traditional antimalarial therapies necessitated a paradigm shift in drug discovery, moving towards novel mechanisms of action and synthetic accessibility. Arterolane (also known as OZ277 or RBx 11160) emerged from this landscape as a pioneering, fully synthetic ozonide (1,2,4-trioxolane) antimalarial. Coordinated by the Medicines for Malaria Venture (MMV), its development marked a significant step towards a new generation of peroxide-based therapies, independent of the plant-derived artemisinin scaffold. This technical guide details the initial development of this compound, from its discovery and lead optimization to its preclinical evaluation and early clinical assessment, providing an in-depth look at the data, experimental designs, and strategic decisions that shaped its trajectory.

Discovery and Lead Optimization

The journey to this compound began with a collaborative project to identify novel, synthetically accessible peroxide-based antimalarials that could replicate the rapid parasiticidal action of artemisinins. The core pharmacophore identified was the 1,2,4-trioxolane ring system, stabilized by a spiroadamantane group.

Synthesis Strategy

The key chemical reaction enabling the creation of the this compound scaffold is the Griesbaum co-ozonolysis. This process involves the reaction of an O-methyl oxime ether of adamantanone with a substituted cyclohexanone in the presence of ozone to stereoselectively form the dispiro-1,2,4-trioxolane structure.[1] Subsequent chemical modifications of the cyclohexyl substituent allowed for the exploration of structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Studies

Initial SAR studies revealed critical insights for optimizing the lead compounds. While the spiroadamantane and peroxide components were essential for activity, the nature of the substituent on the cyclohexane ring was pivotal for modulating the drug's biopharmaceutical properties.

Key findings from the lead optimization phase include:

-

Lipophilicity: More lipophilic ozonides generally demonstrated better oral activity in murine models.

-

Functional Groups: A wide range of neutral and basic functional groups were tolerated and often led to good antimalarial profiles. Acidic functional groups, however, were found to decrease potency.

-

Role of Weak Base: A crucial discovery was that while weak base functional groups were not a prerequisite for high in vitro potency, they were essential for achieving high in vivo efficacy in mice. This was attributed to the superior absorption, distribution, metabolism, and excretion (ADME) properties of the basic analogs compared to neutral counterparts.

This systematic exploration led to the selection of OZ277, which contains a weakly basic amino amide side chain, as the clinical candidate.

Proposed Mechanism of Action

This compound's mechanism of action is analogous to that of artemisinin, relying on the chemical reactivity of its endoperoxide bridge. The proposed cascade is initiated within the parasite's digestive vacuole, a site of extensive hemoglobin catabolism.

-

Heme-Mediated Activation: Free ferrous heme (Fe²⁺), a byproduct of hemoglobin digestion, attacks and reductively cleaves the O-O bond of the 1,2,4-trioxolane ring.

-

Radical Generation: This cleavage event generates highly reactive carbon-centered radicals.

-

Target Alkylation: These radicals subsequently alkylate a multitude of parasite proteins and heme itself, leading to widespread, irreversible cellular damage and parasite death.

Evidence for this mechanism comes from experiments showing that the antimalarial activity is dependent on the peroxide bond and that this compound's activity can be antagonized by radical-trapping agents.

Preclinical Development

The preclinical phase aimed to establish the efficacy, safety, and pharmacokinetic profile of this compound before human trials.

In Vitro Activity

This compound demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with IC₅₀ values in the low nanomolar range, comparable to or exceeding those of established antimalarials.

Table 1: In Vitro Antiplasmodial Activity of this compound (OZ277)

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound (OZ277) | NF54 (Sensitive) | 1.0 - 1.8 | |

| This compound (OZ277) | K1 (Resistant) | 0.4 - 1.6 | |

| Chloroquine | K1 (Resistant) | 100 - 400 |

| Artemether | K1 (Resistant) | 1.5 - 3.0 | |

In Vivo Efficacy

The primary model for in vivo testing was the Plasmodium berghei-infected mouse model, often referred to as the Peters' 4-day suppressive test. In this model, this compound demonstrated high efficacy when administered orally, leading to significant parasite suppression and high cure rates.

Table 2: In Vivo Efficacy of this compound (OZ277) in the P. berghei Murine Model

| Compound | Dose (mg/kg/day, p.o.) | Duration | Efficacy (% Suppression or Cure Rate) | Reference |

|---|---|---|---|---|

| This compound (OZ277) | 10 | 4 days | 100% suppression | |

| This compound (OZ277) | 30 | 4 days | 5/5 mice cured |

| this compound (OZ277) | 100 | 4 days | 5/5 mice cured | |

Preclinical Pharmacokinetics and Safety

Pharmacokinetic studies in animal models like rats and mice were conducted. These studies revealed that this compound has a relatively short plasma half-life of approximately 2-4 hours. This characteristic, while ensuring rapid elimination, underscored the need for a long-acting partner drug to prevent recrudescence. Toxicology studies established a sufficient safety margin to proceed with clinical development.

Clinical Development

The clinical development of this compound was initially pursued as a monotherapy before being advanced as a fixed-dose combination with the long-acting partner drug, piperaquine.

Phase II Dose-Finding Study

A Phase II multicenter, randomized, dose-finding trial was conducted to assess the efficacy and safety of this compound monotherapy in patients with uncomplicated P. falciparum malaria.

Table 3: Key Efficacy Results from Phase II this compound Monotherapy Trial

| Parameter | 50 mg Dose (n=78) | 100 mg Dose (n=76) | 200 mg Dose (n=76) |

|---|---|---|---|

| Median 90% Parasite Clearance (PC₉₀) Time (hours) | 19.4 | 12.8 | 12.6 |

| Day 28 PCR-Corrected Cure Rate (ACPR) | 63% | 71% | 72% |

Source: Data from Valecha et al., 2010

The results showed that this compound was a rapidly acting drug, but the monotherapy cure rates were insufficient, confirming the need for a partner drug to clear residual parasites.

Phase III Comparative Study (Combination Therapy)

Following the Phase II results, this compound was co-formulated with piperaquine phosphate (PQP). A large Phase III trial was conducted comparing the fixed-dose combination of this compound-Piperaquine (AM-PQP) to the standard-of-care, artemether-lumefantrine (A-L).

Table 4: Key Efficacy Results from Phase III AM-PQP vs A-L Trial (Per-Protocol Population)

| Parameter | This compound-Piperaquine | Artemether-Lumefantrine |

|---|---|---|

| Day 28 PCR-Corrected Cure Rate (ACPR) | 99.25% | 99.07% |

| Day 42 PCR-Corrected Cure Rate (ACPR) | >98% (adjusted) | >98% (adjusted) |

| Median Parasite Clearance Time (hours) | 24.0 | 24.0 |

| Median Fever Clearance Time (hours) | 12.0 | 12.0 |

Source: Data from Toure et al., 2016

The combination therapy proved to be non-inferior to the existing gold standard, demonstrating high efficacy and rapid clearance of parasites and fever, ultimately leading to its approval in India under the brand name Synriam.[1]

Appendix: Experimental Protocols

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

-

Preparation: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with human serum.

-

Drug Plates: Test compounds are serially diluted in medium and dispensed into 96-well microtiter plates.

-

Incubation: Parasite culture (1% parasitemia, 2% hematocrit) is added to each well. Plates are incubated for 72 hours at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark for 1 hour at room temperature. SYBR Green I intercalates with parasite DNA.

-

Quantification: Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Analysis: The fluorescence intensity, which is proportional to parasite growth, is plotted against drug concentration. IC₅₀ values are calculated using a nonlinear regression model.

Protocol 2: In Vivo Efficacy Assessment (Peters' 4-Day Suppressive Test)

-

Infection: Swiss Webster or ICR mice are infected intraperitoneally (i.p.) or intravenously (i.v.) with 1x10⁷ Plasmodium berghei-parasitized red blood cells on Day 0.

-

Treatment: Test compounds, formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol), are administered to groups of mice (n=5) via oral gavage. Treatment begins 2-4 hours post-infection and continues once daily for four consecutive days (Days 0, 1, 2, 3). A vehicle control group and a positive control group (e.g., chloroquine) are included.

-

Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa.

-

Analysis: Parasitemia is determined by microscopic examination of the stained smears. The percent suppression of parasitemia relative to the vehicle-treated control group is calculated. A compound is considered active if it produces a statistically significant reduction in parasitemia. Cure is determined by the absence of detectable parasitemia at Day 30 post-infection.

References

The Pharmacological Profile of Arterolane: A Synthetic Trioxolane Antimalarial

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Arterolane (formerly known as OZ277 and RBx 11160) is a fully synthetic 1,2,4-trioxolane antimalarial agent, representing a significant advancement in the fight against drug-resistant malaria.[1][2][3] Developed as a non-artemisinin alternative, its unique chemical structure, featuring a peroxide bond, is central to its parasiticidal activity.[4] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with visualizations of its mechanism of action and experimental workflows to support further research and development in the field of antimalarial therapeutics.

Introduction

The emergence and spread of resistance to conventional antimalarial drugs, including artemisinin and its derivatives, pose a significant threat to global malaria control efforts.[4] This has necessitated the development of novel therapeutic agents with distinct mechanisms of action. This compound, a synthetic ozonide, was developed to address this challenge.[4] Unlike the semi-synthetic artemisinins derived from Artemisia annua, this compound's fully synthetic nature ensures a stable and scalable supply chain.[5] It exhibits rapid schizonticidal activity against all asexual blood stages of Plasmodium falciparum, the deadliest malaria parasite.[3][4] this compound is most commonly used in a fixed-dose combination with piperaquine, a long-acting partner drug, to ensure complete parasite clearance and prevent the emergence of resistance.[4] This combination, marketed as Synriam™, has been approved for the treatment of uncomplicated P. falciparum malaria in several countries.[2]

Mechanism of Action

The antimalarial activity of this compound is contingent upon its endoperoxide bridge. The proposed mechanism of action involves a multi-step process within the infected red blood cell:

-

Activation by Ferrous Heme: The parasite's digestion of host hemoglobin in its food vacuole releases large quantities of ferrous iron (Fe²⁺) in the form of heme.[4]

-

Peroxide Bond Cleavage: The peroxide bond of this compound undergoes reductive cleavage upon interaction with this ferrous heme.[4]

-

Generation of Carbon-Centered Radicals: This cleavage generates highly reactive carbon-centered radicals. The formation of these radicals is considered critical for the drug's parasiticidal effect.[6]

-

Alkylation of Parasite Biomolecules: The generated radicals subsequently alkylate and damage a variety of essential parasite biomolecules, including heme and proteins.[4][6] This indiscriminate alkylation leads to widespread cellular damage and parasite death. One of the key protein targets identified is the P. falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6).[4]

Caption: Proposed mechanism of action of this compound in P. falciparum.

Pharmacodynamics

This compound demonstrates potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[7] Its rapid onset of action is a key pharmacodynamic feature, leading to swift parasite clearance.

In Vitro Activity

The 50% inhibitory concentrations (IC₅₀) of this compound against various P. falciparum strains are summarized in the table below.

| P. falciparum Strain | IC₅₀ (ng/mL) | Reference |

| NF54 (Chloroquine-sensitive) | 0.54 ± 0.29 | [6] |

| K1 (Chloroquine-resistant) | ~1.24 | [6] |

Table 1: In Vitro Activity of this compound against P. falciparum

Pharmacokinetics

This compound is characterized by rapid oral absorption and a relatively short elimination half-life. These pharmacokinetic properties necessitate its combination with a long-acting partner drug like piperaquine to prevent recrudescence.

| Parameter | Value | Species | Reference |

| Absorption | |||

| Tₘₐₓ (single dose) | 4.5 - 5.25 h | Human | [8] |

| Distribution | |||

| Protein Binding | 93% | Human | |

| Metabolism | |||

| Primary Isoenzyme | CYP3A4 | Human | [4] |

| Elimination | |||

| t₁/₂ (single dose) | 3.2 h | Human | |

| t₁/₂ (multiple doses) | ~2-4 h | Human |

Table 2: Pharmacokinetic Parameters of this compound

Clinical Efficacy and Safety

Clinical trials have demonstrated the high efficacy and good safety profile of the this compound-piperaquine combination in the treatment of uncomplicated P. falciparum malaria in both adults and children.[5][9]

| Study Phase | Comparator | Key Efficacy Outcome (Day 28 PCR-corrected ACPR) | Key Safety Findings | Reference |

| Phase III (Adults) | Artemether-Lumefantrine | 99.25% (this compound-Piperaquine) vs. 99.07% (Artemether-Lumefantrine) | Comparable incidence of adverse events. | [9] |

| Phase II (Pediatrics) | Artemether-Lumefantrine | 100% (this compound-Piperaquine) vs. 98.7% (Artemether-Lumefantrine) | Well-tolerated with a safety profile similar to the comparator. | [4] |

Table 3: Summary of Key Clinical Trial Data for this compound-Piperaquine *ACPR: Adequate Clinical and Parasitological Response

Experimental Protocols

In Vitro Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation)

This protocol is adapted from standard methods for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.[6][10]

Caption: Workflow for the in vitro antimalarial activity assay.

Methodology:

-

Parasite Culture: P. falciparum strains (e.g., NF54, K1) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[6] The culture medium is RPMI-1640 supplemented with HEPES, sodium bicarbonate, Albumax II, and hypoxanthine.[6]

-

Drug Dilution: Stock solutions of this compound are prepared in DMSO and serially diluted in culture medium in 96-well microtiter plates.

-

Parasite Inoculation: Asynchronous parasite cultures are synchronized to the ring stage. The parasitized erythrocytes are then added to the drug-containing plates to achieve a final hematocrit of 2.5% and a parasitemia of 0.3%.[6]

-

Incubation: The plates are incubated for 48 hours under the same conditions as the parasite culture.[6]

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.[6]

-

Harvesting and Measurement: The cells are harvested onto glass-fiber filters, and the incorporation of [³H]-hypoxanthine is measured using a liquid scintillation counter.

-

Data Analysis: The counts are plotted against the drug concentration, and the IC₅₀ value is determined by non-linear regression analysis.

In Vivo Efficacy Study in a Murine Malaria Model

This protocol is based on the Peters' 4-day suppressive test, a standard model for evaluating the in vivo efficacy of antimalarial compounds.[6][11]

Caption: Workflow for the in vivo efficacy study.

Methodology:

-

Animal Model: Female Swiss Webster mice are typically used.[11]

-

Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

-

Drug Administration: this compound is formulated in a suitable vehicle and administered orally by gavage once daily for four consecutive days, starting a few hours after infection.[6][11]

-

Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears. Mouse survival is monitored for up to 30 days.[11]

-

Data Analysis: The percentage of parasite suppression is calculated by comparing the average parasitemia in the treated groups to that in the vehicle-treated control group. The 50% and 90% effective doses (ED₅₀ and ED₉₀) can be determined.

In Vitro Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytotoxicity of a compound against a mammalian cell line.[12]

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[12]

-

Drug Exposure: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24 or 48 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then solubilized, and the absorbance is measured.[12]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined by non-linear regression analysis.

Pharmacokinetic Study in Mice

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice.

Methodology:

-

Animal Model and Dosing: Male or female mice are administered a single oral dose of this compound.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via an appropriate route (e.g., retro-orbital sinus, tail vein). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation: Plasma samples are prepared for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

-

LC-MS/MS Analysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to determine key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂ using non-compartmental analysis.

Conclusion

This compound represents a valuable addition to the antimalarial armamentarium, particularly in the context of rising drug resistance. Its fully synthetic nature, rapid parasiticidal activity, and distinct mechanism of action make it an important component of combination therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and optimize the use of this compound and to develop the next generation of synthetic antimalarial agents. Further research into potential resistance mechanisms and the full spectrum of its molecular targets within the parasite will be crucial for its sustained efficacy in the global effort to eradicate malaria.

References

- 1. A liquid-liquid LC/MS/MS assay for the determination of artemether and DHA in malaria patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Comparative proteomics and functional analysis reveal a role of plasmo" by Pietro Alano, P Suárez-Cortes et al. [pearl.plymouth.ac.uk]

- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fixed Dose Combination of this compound and Piperaquine: A Newer Prospect in Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic analysis of Plasmodium falciparum response to isocryptolepine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Safety Evaluation of the Polyherbal Formulation NawaTab: Acute and Subacute Oral Toxicity Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellbiopharm.com [cellbiopharm.com]

- 10. Proteomic analysis of Plasmodium falciparum response to isocryptolepine derivative | PLOS One [journals.plos.org]

- 11. Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Arterolane in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the sensitive and selective quantification of Arterolane in human plasma samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies.

Principle

This method quantifies this compound in human plasma using a robust and sensitive LC-MS/MS system. The procedure involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). The detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM). A stable isotope-labeled (SIL) this compound is the ideal internal standard (IS) to correct for matrix effects and variations during sample processing. If a SIL-IS is unavailable, a structurally analogous compound should be used.

Materials and Reagents

| Item | Supplier/Grade |

| This compound Reference Standard | USP or equivalent |

| This compound-d4 (Internal Standard) | Sourced from a certified supplier |

| Acetonitrile | HPLC or LC-MS grade |

| Methanol | HPLC or LC-MS grade |

| Formic Acid | LC-MS grade, >99% purity |

| Ammonium Acetate | LC-MS grade |

| Ultrapure Water | 18.2 MΩ·cm |

| Human Plasma (K2-EDTA) | Sourced from a certified biobank |

| Microcentrifuge Tubes (1.5 mL) | Polypropylene |

| HPLC Vials with Inserts | Amber glass or polypropylene |

Experimental Workflow Diagram

Caption: Workflow from plasma sample preparation to final data analysis.

Experimental Protocols

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d4 in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile/water to create working solutions for calibration standards and quality control samples.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Preparation of Calibration Curve and Quality Control (QC) Samples

-

Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve final concentrations.

-

Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Table 1: Calibration Standard and QC Concentrations

| Sample Type | Concentration (ng/mL) |

| Blank | 0 (Matrix only) |

| LLOQ | 1 |

| Cal Standard 2 | 5 |

| Cal Standard 3 | 20 |

| Cal Standard 4 | 50 |

| Cal Standard 5 | 100 |

| Cal Standard 6 | 250 |

| Cal Standard 7 | 500 |

| ULOQ | 1000 |

| LQC | 3 |

| MQC | 80 |

| HQC | 800 |

Plasma Sample Preparation Protocol

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 50 µL of plasma into the corresponding tubes.

-

Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile acts as the protein precipitation agent.

-

Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to an HPLC vial with an insert.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

Due to its polar nature, this compound benefits from a HILIC column for better retention and separation from early-eluting matrix components[1].

Table 2: Liquid Chromatography (LC) Parameters

| Parameter | Setting |

| HPLC System | UPLC/UHPLC System |

| Column | Syncronis HILIC (100 x 2.1 mm, 1.7 µm) or equivalent |

| Column Temp. | 40°C |

| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | |

| 0.0 - 1.0 min | 95% B |

| 1.0 - 3.0 min | 95% to 50% B |

| 3.0 - 3.5 min | 50% B |

| 3.5 - 4.0 min | 50% to 95% B |

| 4.0 - 5.0 min | 95% B (Re-equilibration) |

Table 3: Mass Spectrometry (MS) Parameters

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| Gas Flow (Desolvation) | 800 L/hr |

| MRM Transitions | |

| Analyte | Q1 (m/z) |

| This compound | 393.2 |

| This compound-d4 (IS) | 397.2 |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA)[2][3]. The following parameters must be assessed.

Table 4: Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99. Calibration standards within ±15% of nominal (±20% at LLOQ). |

| Precision | Intra- and inter-day precision (as %CV) should be ≤15% (≤20% at LLOQ). |

| Accuracy | Intra- and inter-day accuracy (as %RE) should be within 85-115% (80-120% at LLOQ). |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |

| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |

| Recovery | Extraction recovery should be consistent, precise, and reproducible. |

| Stability | Analyte stability must be demonstrated under various conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative). |

Data Presentation

The results from the validation experiments should be summarized in tables for clarity and easy interpretation.

Table 5: Example of Inter-Day Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |

| LQC | 3 | 2.91 | 97.0 | 7.5 |

| MQC | 80 | 83.2 | 104.0 | 5.1 |

| HQC | 800 | 789.5 | 98.7 | 4.3 |

Signaling Pathway / Logical Relationship Diagram

This diagram illustrates the logical relationship between sample characteristics and the chosen analytical method.

Caption: Rationale for selecting the analytical methodology.

References

Application of Arterolane in Studies of Malaria Parasite Life Cycle Stages: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arterolane (formerly known as OZ277) is a synthetic trioxolane antimalarial compound that offers a promising alternative to artemisinin-based therapies. Its rapid schizonticidal activity against all erythrocytic stages of Plasmodium falciparum and Plasmodium vivax makes it a valuable tool for malaria research and drug development. This document provides detailed application notes and protocols for the use of this compound in studying the various stages of the malaria parasite life cycle.

This compound's mechanism of action involves the reductive cleavage of its endoperoxide bridge, a process mediated by ferrous iron (Fe²⁺), likely from heme detoxification within the parasite's food vacuole. This cleavage generates highly reactive carbon-centered radicals that alkylate parasite proteins and heme, leading to parasite death.[1][2] While its primary target is the erythrocytic stage, its effects on other life cycle stages are of significant research interest. It is important to note that this compound has been found to have no effect on the hepatic stages of the parasite.[2]

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound against various Plasmodium species and life cycle stages. These values have been compiled from multiple studies to provide a comparative overview of its potency.

Table 1: IC50 Values of this compound against Asexual Erythrocytic Stages of Plasmodium falciparum

| Parasite Stage | Strain | IC50 (nM) | Assay Method | Reference |

| Asexual Stages | W2 (Chloroquine-resistant) | Low nM range | Flow cytometry-based growth inhibition | [3] |

| Asexual Stages | 3D7 (Chloroquine-sensitive) | Not explicitly stated, but equipotent to artemisinin | Not specified | [1] |

| Asexual Stages | K1 (Chloroquine-resistant) | Not explicitly stated, but potent | Not specified | |

| Asexual Stages | NF54 (Chloroquine-susceptible) | Not explicitly stated, but potent | Not specified |

Table 2: IC50 Values of this compound against Gametocytes of Plasmodium falciparum

| Parasite Stage | Strain | IC50 (nM) | Assay Method | Reference |

| Late-stage gametocytes (IV/V) | NF54 | 1965 | Resazurin-based assay | [4] |

Table 3: IC50 Values of this compound against Plasmodium vivax

| Parasite Stage | Strain | IC50 (nM) | Assay Method | Reference |

| Asexual blood stages | Clinical isolates | Similar to P. falciparum | [3H]-hypoxanthine incorporation | [5] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The proposed mechanism of action for this compound involves its activation within the parasite's food vacuole, leading to the generation of cytotoxic radicals.

General Experimental Workflow for In Vitro Antimalarial Drug Screening

The following diagram illustrates a typical workflow for screening compounds like this compound for their antimalarial activity against the erythrocytic stages of P. falciparum.

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing using SYBR Green I-based Fluorescence Assay

This protocol is adapted from standard procedures for determining the IC50 of antimalarial compounds against the erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Complete malaria culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and supplemented with Albumax II or human serum)

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom microplates

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

-

Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

-

Drug Dilution: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine, artemisinin) as positive controls.

-

Parasite Preparation: Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.

-

Incubation: Add the parasite suspension to the pre-diluted drug plates. Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining:

-

Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in lysis buffer.

-

After incubation, freeze the plates at -80°C to lyse the red blood cells.

-

Thaw the plates and add the SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

-

Data Acquisition: Measure the fluorescence of each well using a fluorescence plate reader.

-

Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Plot the fluorescence intensity against the drug concentration and calculate the IC50 value using a non-linear regression model.

Protocol 2: In Vitro Gametocytocidal Assay using Resazurin-based Method

This protocol is designed to assess the activity of this compound against late-stage (Stage IV/V) gametocytes of P. falciparum.

Materials:

-

Mature P. falciparum gametocyte culture (Stage IV/V)

-

Complete malaria culture medium

-

This compound stock solution

-

96-well microplates

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Fluorescence plate reader (excitation: ~530 nm, emission: ~590 nm)

Procedure:

-

Drug Dilution: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free controls.

-

Gametocyte Preparation: Purify mature gametocytes and adjust the culture to a 1-2% gametocytemia at 2% hematocrit.

-

Incubation: Add the gametocyte suspension to the drug plates and incubate for 48-72 hours under standard culture conditions.

-

Viability Assessment:

-

Add resazurin solution to each well.

-

Incubate for an additional 24 hours.

-

-

Data Acquisition: Measure the fluorescence, which indicates the metabolic activity of viable gametocytes (conversion of resazurin to the fluorescent resorufin).

-

Data Analysis: Calculate the percentage of gametocyte inhibition for each drug concentration compared to the drug-free control and determine the IC50 value.

Protocol 3: In Vivo Antimalarial Activity Assessment in a Plasmodium berghei-Infected Mouse Model

This protocol outlines a standard 4-day suppressive test to evaluate the in vivo efficacy of this compound.

Materials:

-

Swiss albino mice

-

Plasmodium berghei (e.g., ANKA strain) infected donor mouse

-

This compound formulation for oral gavage

-

Phosphate-buffered saline (PBS)

-

Microscope, slides, and Giemsa stain

Procedure:

-

Infection: Inoculate experimental mice intraperitoneally with P. berghei-infected red blood cells.

-

Drug Administration:

-

Randomly group the infected mice.

-

Administer this compound orally to the test groups once daily for four consecutive days, starting 2-4 hours post-infection.

-

Administer the vehicle to the negative control group and a standard antimalarial drug (e.g., chloroquine) to the positive control group.

-

-

Parasitemia Monitoring:

-

On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

-

-

Data Analysis:

-

Calculate the average parasitemia for each group.

-

Determine the percentage of parasite suppression using the following formula: % Suppression = [(Parasitemia in negative control - Parasitemia in treated group) / Parasitemia in negative control] x 100

-

Conclusion

This compound is a potent antimalarial compound with rapid activity against the erythrocytic stages of Plasmodium. The provided protocols and data serve as a valuable resource for researchers investigating its efficacy and mechanism of action across the parasite's life cycle. Further studies are warranted to fully elucidate its potential as a transmission-blocking agent and to explore its activity against a wider range of drug-resistant parasite strains.

References

- 1. Probing the Antimalarial Mechanism of Artemisinin and OZ277 (this compound) with Nonperoxidic Isosteres and Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fixed Dose Combination of this compound and Piperaquine: A Newer Prospect in Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Delivery to the Malaria Parasite Using an this compound-Like Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro anti-malarial interaction and gametocytocidal activity of cryptolepine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. devtoolsdaily.com [devtoolsdaily.com]

Application Notes and Protocols for Assessing the Efficacy of Arterolane in Murine Malaria Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arterolane (OZ277) is a synthetic trioxolane antimalarial agent that acts rapidly against the erythrocytic stages of Plasmodium species.[1] Its mechanism of action involves the reductive activation of its peroxide bond by heme, which is released during the digestion of hemoglobin by the parasite. This process generates carbon-centered radicals that alkylate heme and parasite proteins, leading to parasite death.[2] Murine models of malaria are indispensable for the preclinical evaluation of new antimalarial compounds like this compound, providing critical data on efficacy, pharmacokinetics, and safety before human trials.[3]

These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in murine malaria models, focusing on standard assays such as the 4-day suppressive test and Rane's test for curative efficacy. Methodologies for parasite quantification and data presentation are also included to ensure robust and reproducible results.

Mechanism of Action of this compound

The proposed mechanism of this compound involves a multi-step process within the malaria parasite, initiated by the parasite's own metabolic activity.

Caption: Proposed mechanism of action for this compound in Plasmodium.

Key Efficacy Assessment Protocols

Standardized in vivo assays are crucial for determining the antimalarial activity of test compounds. The following protocols are widely used and recommended for evaluating this compound.

The 4-Day Suppressive Test (Peter's Test)

This is the most common primary in vivo test to evaluate the schizontocidal activity of a compound against an early infection.[4][5][6]

Objective: To assess the ability of this compound to suppress parasite growth during the early stages of infection.

Experimental Workflow:

Caption: Workflow for the 4-Day Suppressive Test.

Detailed Protocol:

-

Animal Model: Use Swiss albino or NMRI mice (female, 20-25g).[3][7]

-

Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei (ANKA) is commonly used.[7]

-

Inoculum Preparation: Obtain blood from a donor mouse with a parasitemia of 20-30%. Dilute the blood in a suitable buffer (e.g., physiological saline) to a final concentration of 1x10⁸ parasitized red blood cells (pRBCs) per mL.[7]

-

Infection: Inject each mouse intraperitoneally (i.p.) with 0.2 mL of the inoculum, delivering 2x10⁷ pRBCs.[7]

-

Grouping and Treatment:

-

Randomly divide the mice into experimental groups (n=5 per group).

-

Test Group(s): Administer this compound at various doses (e.g., 3, 10, 30 mg/kg/day).

-

Positive Control: Administer a standard antimalarial drug like chloroquine (10 mg/kg/day).[6]

-

Negative Control: Administer the vehicle used to dissolve/suspend this compound (e.g., 7% Tween 80, 3% ethanol).[7]

-

Treatment should begin 2-4 hours post-infection (Day 0) and continue once daily for four consecutive days (Days 0, 1, 2, and 3).[4] The oral (p.o.) route is common for this compound.

-

-

Parasitemia Determination: On day 4, collect a drop of blood from the tail vein of each mouse. Prepare a thin blood smear on a microscope slide.

-

Smear Staining and Counting:

-

Fix the smear with methanol and stain with Giemsa.

-

Count the number of pRBCs out of at least 1000 total RBCs under a microscope.[8]

-

Calculate the percentage of parasitemia: (% Parasitemia) = (Number of pRBCs / Total Number of RBCs) x 100.

-

-

Efficacy Calculation: Calculate the average percent suppression of parasitemia for each group using the formula: % Suppression = [ (A - B) / A ] x 100 Where A is the average parasitemia in the negative control group and B is the average parasitemia in the test group.[6]

Data Presentation:

| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 (± SD) | Percent Suppression (%) |

| Negative Control (Vehicle) | - | 35.2 (± 4.5) | - |

| Positive Control (Chloroquine) | 10 | 0.8 (± 0.3) | 97.7 |

| This compound | 3 | 15.1 (± 2.1) | 57.1 |

| This compound | 10 | 4.3 (± 1.5) | 87.8 |

| This compound | 30 | 0.5 (± 0.2) | 98.6 |

Curative Efficacy Test (Rane's Test)

This model is used to evaluate the ability of a compound to clear an established infection.[9][10]

Objective: To determine the curative potential of this compound against an established P. berghei infection.

Experimental Workflow:

Caption: Workflow for the Curative Efficacy (Rane's) Test.

Detailed Protocol:

-

Infection: Infect mice as described in the 4-day suppressive test.

-

Establishment of Infection: Allow the infection to establish for 72 hours (Day 3).

-

Grouping and Treatment: On Day 3, group the mice and begin treatment for 4-5 consecutive days.

-

Test Group(s): Administer this compound at various doses.

-

Positive Control: Administer a standard drug (e.g., Chloroquine 25 mg/kg/day).[10]

-

Negative Control: Administer the vehicle.

-

-

Monitoring:

-

Monitor parasitemia daily by preparing blood smears from Day 3 until the infection is cleared or the mice succumb to the infection.[10]

-

Record the survival time of each mouse in all groups to calculate the mean survival time (MST).[11]

-

Body weight and rectal temperature can also be monitored as indicators of clinical improvement.[10][11]

-

-

Efficacy Calculation:

-

Calculate the average reduction in parasitemia compared to the baseline on Day 3.

-

Calculate the Mean Survival Time (MST) for each group: MST = (Sum of survival time of all mice in a group) / (Total number of mice in that group).[11]

-

Data Presentation:

| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 7 (± SD) | Mean Survival Time (Days ± SD) |

| Negative Control (Vehicle) | - | 55.8 (± 6.2) | 8.2 (± 1.1) |

| Positive Control (Chloroquine) | 25 | 0 (Cleared) | >30 |

| This compound | 10 | 12.5 (± 3.4) | 18.5 (± 2.3) |

| This compound | 30 | 1.1 (± 0.8) | 26.7 (± 3.0) |

| This compound | 100 | 0 (Cleared) | >30 |

Methods for Quantifying Parasitemia

Accurate quantification of parasitemia is critical for evaluating drug efficacy.

A. Microscopic Examination of Giemsa-Stained Smears

This is the gold standard method for quantifying parasitemia.[12]

Protocol:

-

Smear Preparation: Prepare a thin blood smear and allow it to air dry.

-

Fixation: Fix the smear in absolute methanol for 30 seconds.

-

Staining: Stain with a 10% Giemsa solution for 15-20 minutes.

-

Washing: Gently wash the slide with buffered water (pH 7.2).

-

Microscopy: Examine the slide under oil immersion (100x objective).

-

Counting: Count the number of parasitized RBCs in a field containing approximately 200-500 RBCs. Count at least 5 fields to determine the average parasitemia. For low parasitemia, count the number of infected cells per 5,000-10,000 total red blood cells.[12][13]

B. Flow Cytometry

Flow cytometry offers a high-throughput, sensitive, and objective alternative to microscopy, especially for detecting low levels of parasitemia.[8][12]

Protocol:

-

Sample Collection: Collect 10-20 µL of blood from the tail vein into a tube containing an anticoagulant (e.g., heparin).

-

Fixation and Permeabilization: Fix the cells with a solution like 0.025% glutaraldehyde, followed by permeabilization with 0.25% Triton X-100.[12]

-

Staining: Stain the parasitic DNA/RNA with a fluorescent dye such as Hoechst 33342 or SYBR Green I.[13][14]

-

Acquisition: Acquire data on a flow cytometer, collecting events for both the RBC population (based on forward and side scatter) and the fluorescently labeled infected RBCs.

-

Analysis: Gate on the RBC population and then quantify the percentage of fluorescently positive cells, which represents the percent parasitemia.

Conclusion

The protocols outlined in these application notes provide a standardized framework for the preclinical assessment of this compound's efficacy in murine malaria models. The 4-day suppressive test is ideal for primary screening of schizontocidal activity, while Rane's test offers valuable insights into the drug's curative potential against established infections. Consistent application of these methods, coupled with accurate parasitemia quantification and clear data presentation, will ensure the generation of reliable and comparable results, facilitating the development of novel antimalarial therapies.

References

- 1. A Phase 3, Double-Blind, Randomized Study of this compound Maleate–Piperaquine Phosphate vs Artemether–Lumefantrine for Falciparum Malaria in Adolescent and Adult Patients in Asia and Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the Antimalarial Mechanism of Artemisinin and OZ277 (this compound) with Nonperoxidic Isosteres and Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mmv.org [mmv.org]

- 8. Methodology to streamline flow cytometric-based detection of early stage Plasmodium parasitemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.malariaworld.org [media.malariaworld.org]

- 10. In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Determination of Plasmodium Parasitemia by Flow Cytometry and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spiedigitallibrary.org [spiedigitallibrary.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Combination Studies of Arterolane and Piperaquine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro assessment of the antimalarial drug combination of Arterolane and piperaquine. The protocols outlined below are intended to facilitate the determination of the synergistic, additive, or antagonistic effects of this combination therapy against Plasmodium falciparum.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial therapies. Combination therapy is a cornerstone of modern malaria treatment, aiming to enhance efficacy, shorten treatment duration, and prevent the development of resistance.[1][2] The fixed-dose combination of this compound, a synthetic trioxolane, and piperaquine, a bisquinoline, offers a promising therapeutic option.[1][3] this compound is a fast-acting compound with rapid schizonticidal activity, while piperaquine is a slower-acting drug with a long elimination half-life, effective in clearing residual parasites.[1][3][4] This combination of a rapid-acting and a long-acting drug provides potent antimalarial activity at different time points, which can help prevent the emergence of drug resistance.[4]

Mechanism of Action:

-

This compound: As a synthetic peroxide, this compound's mechanism is believed to involve the reductive activation by heme, a byproduct of hemoglobin digestion by the parasite.[5] This reaction is thought to generate carbon-centered radicals that alkylate and damage parasite proteins and other essential biomolecules, leading to parasite death.[5]

-

Piperaquine: The precise mechanism of piperaquine is not fully elucidated but is thought to be similar to that of chloroquine.[2][6][7] It is believed to interfere with the parasite's detoxification of heme into hemozoin within the digestive vacuole.[6][7][8] The accumulation of toxic heme leads to parasite death.[6][8]

The distinct mechanisms of action of this compound and piperaquine provide a strong rationale for their combined use to achieve a synergistic effect and combat potential resistance.

Experimental Protocols

Plasmodium falciparum In Vitro Culture

A continuous in vitro culture of P. falciparum is essential for drug susceptibility testing.

Materials:

-

P. falciparum strains (e.g., 3D7, Dd2, W2)

-

Human erythrocytes (O+), washed

-

Complete culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, gentamicin, and Albumax I)

-

Culture flasks

-

Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C

-

Sorbitol solution (5% w/v) for synchronization

Protocol:

-

Maintain asynchronous P. falciparum cultures in complete culture medium with human erythrocytes at a 2-5% hematocrit.

-

Subculture the parasites every 48-72 hours to maintain a parasitemia between 1-8%.

-

For synchronized cultures, treat the culture with 5% sorbitol to obtain a pure ring-stage population. Repeat the synchronization process for a highly synchronized culture.

Drug Stock Solution Preparation

Proper preparation of drug solutions is critical for accurate and reproducible results.

Materials:

-

This compound maleate powder

-

Piperaquine phosphate powder

-

Dimethyl sulfoxide (DMSO)

-

Complete culture medium

Protocol:

-

Prepare a 10 mM stock solution of this compound maleate in 100% DMSO.

-

Prepare a 10 mM stock solution of piperaquine phosphate in 100% DMSO.

-

Store the stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, prepare serial dilutions of each drug in complete culture medium. The final DMSO concentration in the assay should not exceed 0.5% to avoid toxicity to the parasites.

In Vitro Synergy Assay (Fixed-Ratio Isobologram)

The fixed-ratio isobologram method is a standard approach to assess the interaction between two drugs.[9][10][11]

Materials:

-

96-well microtiter plates

-

Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 1.5% hematocrit)

-

Serial dilutions of this compound and piperaquine, alone and in fixed-ratio combinations (e.g., 4:1, 1:1, 1:4 based on their IC50 values)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader

Protocol:

-

Pre-dose the 96-well plates with 25 µL of the drug dilutions (single drugs and combinations). Include drug-free wells as negative controls and uninfected erythrocytes as a background control.

-

Add 200 µL of the synchronized parasite culture to each well.

-

Incubate the plates for 72 hours under the standard culture conditions.[12]

-

After incubation, lyse the red blood cells by adding 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[13]

Data Analysis

The interaction between this compound and piperaquine is quantified by calculating the Sum of the Fractional Inhibitory Concentrations (∑FIC).

-

Determine the 50% inhibitory concentration (IC50) for each drug alone and in combination from the dose-response curves.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination: